molecular formula C14H16F2O3 B1327816 Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate CAS No. 898753-59-8

Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate

Cat. No. B1327816
M. Wt: 270.27 g/mol
InChI Key: FDLXBPNFBXWUEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . Another example is the synthesis of triazole-pyrimidine hybrids, which involves a series of reactions including the reduction of a ketone precursor .

Scientific Research Applications

Asymmetric Synthesis

Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate was synthesized using asymmetric aldol reaction with ethyl glyoxylate and isobutyraldehyde, providing insights into the efficiency and enantioselectivity of the synthesis process (Wang Jin-ji, 2014).

Biosynthesis in Fermentation

Research showed that ethyl 4-oxobutyrate-2- 14 C can be converted to various compounds including gamma-butyrolactone and diethyl succinate during the fermentation process, confirming pathways in sherry wine production (Fagan et al., 1981).

Synthesis of Hydrazono Compounds

The compound was used in synthesizing (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, exhibiting synergistic anti-inflammatory, antiproliferative, and antibacterial activities (Mohan et al., 2018).

Pharmaceutical Intermediate Synthesis

It serves as an intermediate in the synthesis of rimonabant, an antiobesity agent, showing its role in pharmaceutical compound development (Hao Zhi-hui, 2007).

Enantioselective Hydrogenation

Ethyl 4-chloro-3-oxobutyrate, a related compound, underwent enantioselective hydrogenation in ionic liquid systems, indicating its potential in chiral compound production (Starodubtseva et al., 2004).

Anti-HIV Activity

In a study, ethyl 2-alkyl-4-aryl-3-oxobutyrates, similar in structure, were synthesized and showed potent activity against HIV-1, highlighting its potential in antiviral drug development (Danel et al., 1996).

Characterization of Polymorphic Forms

The compound was used in a study focusing on characterizing polymorphic forms of a pharmaceutical compound using various spectroscopic and diffractometric techniques (Vogt et al., 2013).

properties

IUPAC Name

ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c1-4-19-13(18)14(2,3)8-12(17)9-5-6-10(15)11(16)7-9/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLXBPNFBXWUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645641
Record name Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate

CAS RN

898753-59-8
Record name Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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